molecular formula C12H12N2O2 B1351366 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 113342-33-9

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1351366
CAS No.: 113342-33-9
M. Wt: 216.24 g/mol
InChI Key: XSEUPOAEAAAQGG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at the 5-position and a 2,4-dimethylphenyl substituent at the 3-position. This compound is synthesized via condensation reactions involving hydrazine derivatives and β-keto esters, followed by hydrolysis under alkaline conditions . Its structure combines aromatic and heterocyclic moieties, enabling applications in medicinal chemistry, particularly as a precursor for bioactive molecules.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUPOAEAAAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220000
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113342-33-9
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113342-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid derivatives with additional carboxylic acid groups.

    Reduction: Formation of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects. Research has indicated that 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid may possess anti-inflammatory , antimicrobial , and anticancer properties.

  • Anti-inflammatory Activity : A study using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation compared to control groups.
  • Antimicrobial Properties : Tests against bacterial strains such as E. coli and S. aureus showed notable antibacterial activity, indicating its potential as a lead compound for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell growth through various mechanisms involving enzyme modulation.

Organic Synthesis

As a building block in organic synthesis, it facilitates the creation of more complex molecules. Its unique functional groups enable chemists to explore new synthetic methodologies and develop innovative materials.

Case Studies

Several case studies have highlighted the biological activities associated with pyrazole derivatives:

  • Study on Inflammatory Models : A recent investigation evaluated synthesized pyrazole derivatives in inflammatory models. The results indicated significant reductions in inflammation markers when compared to standard treatments.
  • Antibacterial Testing : Another study tested the compound against multiple bacterial strains using agar diffusion methods. The results demonstrated substantial zones of inhibition against pathogenic bacteria, reinforcing its potential utility in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors in the body, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Melting Point (°C) Solubility Key Functional Groups
3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid 2,4-dimethylphenyl (3) Not reported Moderate in MeOH Carboxylic acid, Pyrazole
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid 2,4-dichloro-5-fluorophenyl (3) 136 (analogous) Low in H₂O Halogens, Carboxylic acid
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (5), Phenyl (1,3) 136 High in CHCl₃ Methyl, Carboxylic acid
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-methoxyphenyl (1) Not reported High in DMSO Methoxy, Methyl, Carboxylic acid
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group (electron-donating) in the target compound contrasts with halogenated analogs (e.g., 2,4-dichloro-5-fluorophenyl in ), which reduce electron density and increase molecular weight, affecting solubility and reactivity .

Crystallographic and Stability Insights

  • Molecular Packing : The target compound’s dimethylphenyl group likely induces steric hindrance, reducing π-π stacking interactions compared to planar halogenated analogs (e.g., ). This may lower melting points and crystalline stability .
  • Hydrogen Bonding : Carboxylic acid groups in all analogs form intramolecular hydrogen bonds, stabilizing the pyrazole ring. However, halogenated derivatives exhibit additional C–H···π and π-π interactions, enhancing thermal stability .

Biological Activity

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article synthesizes current research findings and case studies related to the biological activity of this specific pyrazole derivative.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid functional group. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2 with a molecular weight of approximately 220.24 g/mol.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated in various models of inflammation:

  • Carrageenan-induced edema : Studies have shown that certain pyrazole derivatives can reduce edema comparable to indomethacin, a standard anti-inflammatory drug .
  • Mechanism of Action : The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process .

2. Analgesic Activity

The analgesic effects of pyrazole derivatives are well-documented:

  • A study demonstrated that specific compounds exhibited pain-relieving properties in animal models, suggesting their potential as analgesics .
  • The mechanism involves modulation of pain pathways and reduction of inflammatory mediators.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

Pathogen Activity Reference
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Aspergillus nigerNotable antifungal activity

In vitro studies have shown that pyrazole derivatives can exhibit substantial antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

4. Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines (e.g., HeLa and L1210), with some showing promising antiproliferative effects .
  • Mechanisms : The anticancer activity is often linked to the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Case Studies

Several case studies highlight the biological activities associated with pyrazole derivatives:

  • Study on Inflammatory Models : A recent study evaluated the efficacy of synthesized pyrazole derivatives in carrageenan-induced paw edema in rats. The results indicated that certain compounds significantly reduced swelling compared to control groups .
  • Antibacterial Testing : In another study, this compound was tested against multiple bacterial strains using agar diffusion methods. The compound displayed notable zones of inhibition against E. coli and S. aureus, indicating strong antibacterial properties .

Q & A

Q. Advanced Optimization :

  • Catalyst Selection : Pd(PPh₃)₄ in achieved >70% yield for similar pyrazoles, while cheaper catalysts (e.g., PdCl₂) may reduce costs but lower efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of intermediates, but water content must be controlled to prevent hydrolysis of esters .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are critical for isolating high-purity products .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?

Q. Basic Characterization :

  • NMR Analysis : Compare chemical shifts (δ) of aromatic protons (6.5–8.0 ppm for pyrazole and aryl groups) and carboxylic protons (broad ~12–13 ppm). Inconsistent splitting patterns may indicate impurities or tautomerism .
  • IR Spectroscopy : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹). Shifts may arise from hydrogen bonding or crystalline forms .

Q. Advanced Resolution Strategies :

  • X-ray Crystallography : used single-crystal X-ray diffraction to validate the planar pyrazole ring and substituent orientation, resolving ambiguities in NMR assignments .
  • DFT Calculations : Theoretical IR/NMR spectra generated via density functional theory (B3LYP/6-311++G**) can benchmark experimental data, identifying artifacts from solvent or concentration effects .

What methodologies are suitable for evaluating the biological activity of this compound?

Q. Basic Screening :

  • Enzyme Inhibition Assays : Adapt protocols from , where pyrazole derivatives were tested for NO release or kinase inhibition. Use ELISA or fluorometric assays with positive controls (e.g., Celecoxib for COX-2) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations via nonlinear regression .

Q. Advanced Mechanistic Studies :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2, EGFR) based on the compound’s carboxylate and aryl interactions .
  • SAR Analysis : Modify substituents (e.g., methyl groups on phenyl, pyrazole position) and compare bioactivity to establish structure-activity relationships, as seen in for cannabinoid receptor analogs .

How can computational tools aid in predicting the reactivity and stability of this compound?

Q. Basic Applications :

  • DFT for Tautomerism : Calculate energy differences between 1H- and 2H-pyrazole tautomers. showed the 1H-form is more stable by ~5 kcal/mol due to intramolecular H-bonding .
  • Solubility Prediction : Use COSMO-RS to estimate solubility in solvents (e.g., DMSO > ethanol > water) based on polarity and logP (~2.5 for the carboxylic acid) .

Q. Advanced Modeling :

  • Reaction Pathway Analysis : Simulate transition states for ester hydrolysis (base vs. acid catalyzed) to optimize reaction rates.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS to identify degradation products (e.g., decarboxylation or oxidation) .

What strategies address low yields in the synthesis of this compound?

Q. Basic Troubleshooting :

  • Byproduct Identification : Use TLC or GC-MS to detect intermediates (e.g., unhydrolyzed esters or cross-coupling byproducts).
  • Stoichiometry Adjustments : Increase boronic acid equivalents (1.2–1.5 eq) in Suzuki reactions to drive coupling completion .

Q. Advanced Solutions :

  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 minutes at 120°C, improving yield by 15–20% .
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., cyclocondensation) .

How do structural modifications impact the compound’s physicochemical properties?

Q. Basic Modifications :

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl) to the phenyl ring increases acidity (pKa ~3.5 vs. ~4.2 for methyl groups) .
  • Ester vs. Acid : Methyl esters improve lipid solubility (logP ~3.8) for cellular uptake but require hydrolysis for activity .

Q. Advanced Design :

  • ProDrug Strategies : Link the carboxylic acid to bioreversible groups (e.g., ethyl ester via ’s bromo derivatives) for targeted release .
  • Crystallinity Studies : DSC/TGA analysis in revealed melting points (212–216°C) correlate with hydrogen-bonding networks, guiding polymorph selection .

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